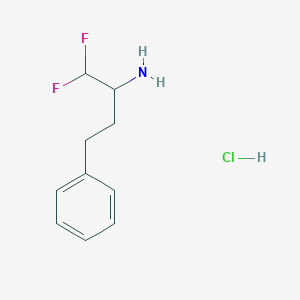

1,1-Difluoro-4-phenylbutan-2-amine hydrochloride

Description

Properties

IUPAC Name |

1,1-difluoro-4-phenylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N.ClH/c11-10(12)9(13)7-6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOFZWAQTQGSEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432681-44-1 | |

| Record name | Benzenepropanamine, α-(difluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432681-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of α,α-Difluorinated Ketone Intermediate

The key intermediate for the synthesis is an α,α-difluorinated ketone, specifically 1,1-difluoro-4-phenylbutan-2-one. This compound provides the carbon skeleton with the difluoromethyl group at the α-position relative to the ketone.

Method:

The preparation involves a one-pot fluorination/fragmentation process starting from a 1-trifluoromethyl-1,3-diketone precursor. This precursor is synthesized by reacting the corresponding methyl ketone (e.g., 4-phenylbutan-2-one) with ethyl trifluoroacetoacetate in the presence of sodium hydride in dry tetrahydrofuran (THF) under inert atmosphere at low temperature (0 °C), followed by stirring at room temperature for 16 hours.

Subsequently, the 1-trifluoromethyl-1,3-diketone undergoes selective fluorination using SelectFluor in acetonitrile under reflux, followed by hydrolysis and base treatment with triethylamine to yield the α,α-difluorinated ketone after purification by column chromatography.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Methyl ketone + ethyl trifluoroacetoacetate | Sodium hydride, dry THF, 0 °C to RT, 16 h | Formation of 1-trifluoromethyl-1,3-diketone |

| Fluorination | SelectFluor, MeCN, reflux, 3 h | Introduction of difluoro group |

| Hydrolysis and base treatment | Water addition, reflux, then triethylamine, RT, 16 h | Conversion to α,α-difluoroketone |

| Purification | Silica gel chromatography (hexane/Et2O) | Isolation of pure ketone |

This method is adapted from recent fluorination protocols reported in peer-reviewed literature for synthesizing α,α-difluorinated ketones with high purity and yield.

Reductive Amination to Form 1,1-Difluoro-4-phenylbutan-2-amine

Procedure:

The α,α-difluorinated ketone intermediate is subjected to reductive amination with methylamine. This reaction typically uses methylamine as the amine source and a mild reducing agent such as sodium cyanoborohydride. The reductive amination converts the ketone group into a secondary amine, preserving the difluoromethyl group and the phenyl substituent.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| α,α-Difluoroketone + Methylamine | Sodium cyanoborohydride, suitable solvent (e.g., methanol), mild temperature | Formation of secondary amine |

| Workup | Acid-base extraction, solvent removal | Isolation of free amine |

This step is crucial for introducing the amine functionality while maintaining the stereochemical integrity of the molecule.

Formation of Hydrochloride Salt

Procedure:

The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This step improves the compound’s stability, solubility, and handling properties.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Free amine + HCl | Hydrochloric acid, solvent (e.g., ether or ethanol) | Formation of hydrochloride salt |

| Isolation | Filtration or crystallization | Pure hydrochloride salt obtained |

Comparative Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| α,α-Difluorinated ketone synthesis | Sodium hydride, ethyl trifluoroacetoacetate, SelectFluor, MeCN reflux | Introduce difluoromethyl ketone intermediate | Pure α,α-difluoroketone intermediate |

| Reductive amination | Methylamine, sodium cyanoborohydride | Convert ketone to secondary amine | 1,1-Difluoro-4-phenylbutan-2-amine (free base) |

| Hydrochloride salt formation | Hydrochloric acid | Stabilize amine as hydrochloride salt | 1,1-Difluoro-4-phenylbutan-2-amine hydrochloride |

Research Findings and Analysis

The use of SelectFluor as a fluorinating agent in the one-pot fluorination/fragmentation step is a modern and efficient method that allows selective introduction of fluorine atoms under mild conditions, avoiding harsh reagents and improving yields.

Reductive amination with sodium cyanoborohydride is a well-established method for converting ketones to amines with high selectivity and minimal side reactions, especially important for sensitive fluorinated substrates.

Formation of the hydrochloride salt enhances the compound’s physicochemical properties, facilitating its use in further synthetic applications or biological testing.

The described synthetic route is modular and adaptable, allowing for variation in the alkyl or aryl substituents, thus enabling the synthesis of analogues for structure-activity relationship studies.

Chemical Reactions Analysis

1,1-Difluoro-4-phenylbutan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective and efficient transformations.

Scientific Research Applications

Overview

1,1-Difluoro-4-phenylbutan-2-amine hydrochloride is a synthetic compound with significant potential in various scientific and industrial applications. Its unique structure, characterized by a difluorobutane backbone, a phenyl group, and a methylamine moiety, contributes to its diverse functionalities in chemistry, biology, and medicine.

Chemistry

- Building Block for Synthesis : This compound serves as an essential building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly useful in the development of fluorinated compounds that exhibit enhanced biological activity due to the presence of fluorine atoms.

- Reagent in Chemical Reactions : It acts as a reagent in various chemical reactions, including nucleophilic substitutions and reductions, which are crucial for synthesizing new chemical entities.

Biology

- Biochemical Studies : The compound is utilized in biochemical research to explore the effects of fluorinated compounds on biological systems. Its lipophilicity and metabolic stability make it a valuable tool for studying membrane interactions and protein binding .

- Antiproliferative Properties : Preliminary studies indicate that 1,1-Difluoro-4-phenylbutan-2-amine hydrochloride exhibits antiproliferative effects against certain cancer cell lines. It has been shown to interfere with cell cycle progression and induce apoptosis, making it a candidate for anticancer drug development.

Medicine

- Pharmaceutical Development : The compound is investigated as a precursor in the synthesis of pharmaceutical agents with potential therapeutic applications. Its ability to modulate neurotransmitter systems suggests possible uses in treating mood disorders or neurodegenerative diseases .

- Neuropharmacological Applications : Research indicates that this compound may influence neurotransmitter levels, which could lead to applications in neuropharmacology for conditions such as depression or anxiety.

Industry

- Production of Specialty Chemicals : In industrial settings, 1,1-Difluoro-4-phenylbutan-2-amine hydrochloride is employed in producing specialty chemicals and materials that require unique properties due to its fluorinated structure.

Anticancer Activity

A study evaluated the anticancer effects of 1,1-Difluoro-4-phenylbutan-2-amine hydrochloride on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 0.5 | Microtubule disruption |

| M21 | 0.3 | Apoptosis induction |

| MCF7 | 0.4 | Cell cycle arrest |

These results suggest that the compound inhibits cell growth significantly at nanomolar concentrations through mechanisms involving microtubule dynamics and apoptosis.

Neuropharmacological Studies

In vivo studies demonstrated that this compound could modulate neurotransmitter levels in rodent models. The findings indicate potential applications in treating mood disorders or neurodegenerative diseases by influencing adrenergic or dopaminergic receptor systems.

Mechanism of Action

The mechanism by which 1,1-difluoro-4-phenylbutan-2-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the difluoro groups enhances its binding affinity and selectivity, allowing it to modulate specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceutical Hydrochlorides

The compound shares functional similarities with other amine hydrochlorides, though structural variations lead to distinct physicochemical and biological properties.

Key Observations:

- Fluorination Effects: The 1,1-difluoro substitution in the target compound increases electronegativity and lipophilicity compared to non-fluorinated amines like amitriptyline. This may enhance blood-brain barrier penetration, similar to fluoxetine’s trifluoromethyl group .

- Phenyl Group Positioning: The 4-phenyl substitution differs from chlorphenoxamine’s diphenylmethane system, reducing steric hindrance and altering binding affinities .

Comparison with Fluorinated Analogues

4-(2,6-Difluorophenyl)butan-2-amine (CAS 1315373-41-1)

- Molecular Formula : C₁₀H₁₃F₂N

- Key Differences : Fluorines on the phenyl ring (2,6-positions) versus the 1,1-positions on the aliphatic chain.

- Implications : Ring fluorination may enhance π-π stacking in receptor binding, whereas aliphatic fluorination increases metabolic stability .

1,1-Difluoro-4-phenylbutan-2-one

Physicochemical and Analytical Considerations

- Solubility : The hydrochloride salt improves water solubility compared to the free base, a common trait among amine pharmaceuticals (e.g., fluoxetine hydrochloride) .

- Analytical Methods : RP-HPLC (as used for amitriptyline and gabapentin ) could separate the target compound from analogues, with fluorination affecting retention times.

- Stability : Fluorine’s strong C-F bond may confer resistance to oxidative degradation, similar to memantine’s adamantane stability .

Biological Activity

1,1-Difluoro-4-phenylbutan-2-amine hydrochloride (CAS No. 1432681-44-1) is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article reviews the current understanding of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₃F₂N

- Molecular Weight : 185.22 g/mol

- SMILES : C1=CC=C(C=C1)CCC(C(F)F)N

- InChI Key : PYIMECQVKFNUED-UHFFFAOYSA-N

The compound features a difluorobutane backbone with a phenyl group, which is significant for its interaction with biological targets.

1,1-Difluoro-4-phenylbutan-2-amine hydrochloride exhibits its biological effects primarily through modulation of neurotransmitter systems. Preliminary studies suggest that it may act as a monoamine reuptake inhibitor , potentially affecting serotonin and norepinephrine levels in the brain. This mechanism is similar to that of various antidepressants and stimulants, suggesting its potential use in treating mood disorders or attention deficit hyperactivity disorder (ADHD) .

Pharmacological Effects

Research indicates that this compound shows significant activity in various biological assays:

- Neuropharmacological Effects : It has been shown to enhance dopaminergic signaling, which is crucial for mood regulation and cognitive function. This effect could position it as a candidate for further development in treating neurodegenerative diseases or mood disorders.

- Antidepressant-like Activity : In animal models, 1,1-difluoro-4-phenylbutan-2-amine hydrochloride demonstrated antidepressant-like effects comparable to established medications .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

- Neuropharmacology Study :

- Enantiomeric Studies :

- Biocatalytic Applications :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1-Difluoro-4-phenylbutan-2-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as halogenation, amination, and acidification. For example, analogous compounds (e.g., dapoxetine hydrochloride) are synthesized via sequential reduction, etherification, and amination steps using reagents like dimethylamine and HCl·EA . Optimizing reaction parameters (e.g., temperature, solvent choice) can enhance yields. Evidence from memantine hydrochloride synthesis shows that solvent selection (e.g., propylene glycol) and controlled reaction stages (e.g., 160°C for primary amination) improve efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Orthogonal methods such as 1H/13C NMR (to confirm fluorine and amine positioning), mass spectrometry (for molecular weight validation), and IR spectroscopy (to identify functional groups) are essential. For example, memantine hydrochloride intermediates were confirmed using IR, MS, and NMR . Purity assessment via HPLC (>95% purity) is recommended, as seen in pharmaceutical impurity profiling .

Q. What safety protocols are mandatory during handling and disposal?

- Methodological Answer : Strict adherence to PPE (gloves, goggles, lab coats) and fume hood use is required. Waste must be segregated and processed by certified facilities to avoid environmental contamination, as outlined for structurally similar amines .

Advanced Research Questions

Q. How can mechanistic insights into the amination step improve synthesis scalability?

- Methodological Answer : Studying reaction intermediates (e.g., via LC-MS or in-situ NMR) can reveal rate-limiting steps. For instance, thiourea-mediated direct amination in memantine synthesis achieved 82% yield by optimizing solvent polarity and reaction staging . Computational modeling (e.g., DFT) may further elucidate fluorine’s electronic effects on amine reactivity.

Q. How do pH and temperature affect the stability of 1,1-Difluoro-4-phenylbutan-2-amine hydrochloride in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies under varying pH (2–12) and temperatures (25–60°C). Monitor degradation via HPLC and identify byproducts using LC-MS. Analogous studies on thiamine hydrochloride revealed hydrolysis susceptibility in acidic conditions, guiding formulation strategies .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer : Cross-validate with alternative techniques (e.g., X-ray crystallography for stereochemical confirmation) or isotopic labeling. For example, [14C]-labeling in fadrozole hydrochloride synthesis resolved ambiguities in regiochemistry .

Q. What strategies are effective for impurity profiling and quantification?

- Methodological Answer : Use gradient HPLC with UV/fluorescence detection and spiking experiments with reference standards. Pharmaceutical guidelines (e.g., EP/BP) recommend identifying impurities at ≥0.1% levels, as demonstrated in impurity D and E characterization for regulatory compliance .

Key Considerations

- Synthetic Optimization : Prioritize solvent selection (e.g., acetonitrile for SN2 reactions) and stepwise temperature control to minimize side reactions .

- Regulatory Alignment : Follow ICH guidelines for impurity thresholds and method validation, leveraging pharmaceutical reference standards .

- Safety Compliance : Implement waste management protocols aligned with EPA/OSHA standards, particularly for fluorine-containing byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.